3-[2-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE
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Overview
Description
3-[2-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the benzyloxyphenyl and methylbenzenesulfonyl groups. One common synthetic route involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[2-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the compound, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Another oxadiazole derivative with a furan ring, known for its biological activities.
5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol:
Uniqueness
3-[2-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyloxyphenyl and methylbenzenesulfonyl groups contribute to its versatility and potential for diverse applications in research and industry.
Properties
IUPAC Name |
5-[5-[(4-methylphenyl)sulfonylmethyl]furan-2-yl]-3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O5S/c1-19-11-14-22(15-12-19)35(30,31)18-21-13-16-25(33-21)27-28-26(29-34-27)23-9-5-6-10-24(23)32-17-20-7-3-2-4-8-20/h2-16H,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMGBLUTDNWFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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